3-Fluoro-2-(hydroxymethyl)-5-methylphenylboronic acid
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Overview
Description
3-Fluoro-2-(hydroxymethyl)-5-methylphenylboronic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a boronic acid group attached to a fluorinated aromatic ring, which imparts distinct reactivity and stability characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(hydroxymethyl)-5-methylphenylboronic acid typically involves the introduction of the boronic acid group onto a pre-fluorinated aromatic ring. One common method is the borylation of 3-Fluoro-2-(hydroxymethyl)-5-methylbenzene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the recycling of catalysts and reagents is often implemented to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-(hydroxymethyl)-5-methylphenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 3-Fluoro-2-(hydroxymethyl)-5-methylphenol.
Reduction: 3-Fluoro-2-(hydroxymethyl)-5-methylphenylboronate ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-2-(hydroxymethyl)-5-methylphenylboronic acid has several applications in scientific research:
Biology: Investigated for its potential as a molecular probe in biological systems due to its ability to form reversible covalent bonds with diols and other biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which 3-Fluoro-2-(hydroxymethyl)-5-methylphenylboronic acid exerts its effects is primarily through its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. The boronic acid group can also participate in hydrogen bonding and other non-covalent interactions, further influencing its biological and chemical behavior .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-2-(hydroxymethyl)phenylboronic acid: Lacks the methyl group, which may affect its reactivity and stability.
2-(Hydroxymethyl)-5-methylphenylboronic acid: Lacks the fluorine atom, which can influence its electronic properties and reactivity.
3-Fluoro-5-methylphenylboronic acid: Lacks the hydroxymethyl group, which can impact its solubility and ability to form covalent bonds with diols.
Uniqueness
3-Fluoro-2-(hydroxymethyl)-5-methylphenylboronic acid is unique due to the presence of both the fluorine and hydroxymethyl groups on the aromatic ring. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in chemistry, biology, and industry .
Properties
IUPAC Name |
[3-fluoro-2-(hydroxymethyl)-5-methylphenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO3/c1-5-2-7(9(12)13)6(4-11)8(10)3-5/h2-3,11-13H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVZIRUNEDGWJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1CO)F)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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